2,4,6-Trichlorophenyl isocyanate
Overview
Description
2,4,6-Trichlorophenyl isocyanate is a chemical compound with the linear formula C7H2Cl3NO . It is a product provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of 2,4,6-Trichlorophenyl isocyanate is 222.46 . Its molecular formula is C7H2Cl3NO .
Physical And Chemical Properties Analysis
2,4,6-Trichlorophenyl isocyanate is a solid at 20°C . It has a melting point of 72-75°C . It’s important to note that Sigma-Aldrich does not provide analytical data for this product .
Scientific Research Applications
Application 1: Donor Engineering of Diphenylamine-Substituted Tris(2,4,6-Trichlorophenyl)Methyl Radicals
- Summary of the Application: This research involves the engineering of donor molecules, specifically diphenylamine (DPA) units, incorporated into tris(2,4,6-trichlorophenyl)methyl (TTM) radicals. The study focuses on controlling the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules and the related performance in further applications .
- Results or Outcomes: The study found that TTM-DPA, TTM-2DPA, and TTM-3DPA, with various DPA units attached on different arms of the TTM core, exhibit similar absorption maxima and high photoluminescence (PL) quantum yields (over 56%) in cyclohexane solutions . When multi-DPA units are introduced on the unilateral arm of the TTM unit, the absorption maximum red shifts to 675 nm for TTM-BDPA and 717 nm for TTM-TDPA . Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
Application 2: Synthesis of Tris(2,4,6-trichlorophenyl)methyl Radicals
- Summary of the Application: This research involves the synthesis of tris(2,4,6-trichlorophenyl)methyl (TTM) radicals. Specifically, two TTM-type luminescent radicals, TTM-(3PCz)2 and TTM-(3PCz)3, bearing two and three 9-phenylcarbazol-3-yl (3PCz) substituents, respectively, were synthesized and characterized .
Application 3: Synthesis of 1-(2,6-Dichlorophenyl)-3-(2,4,6-Trichlorophenyl)Urea
Safety And Hazards
Future Directions
A recent study has shown that different quantities of diphenylamine (DPA) units incorporated into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions can control the intramolecular charge transfer and near-infrared photothermal conversion . This suggests that organic radicals have potential for application in photothermal therapy in the near future .
properties
IUPAC Name |
1,3,5-trichloro-2-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYWXVDWKFAUKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346614 | |
Record name | 2,4,6-Trichlorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorophenyl isocyanate | |
CAS RN |
2505-31-9 | |
Record name | 2,4,6-Trichlorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trichlorophenyl Isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.